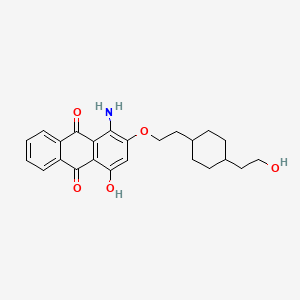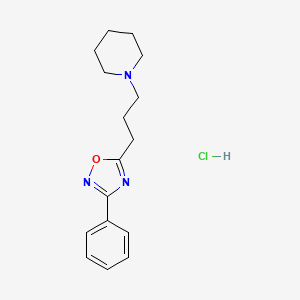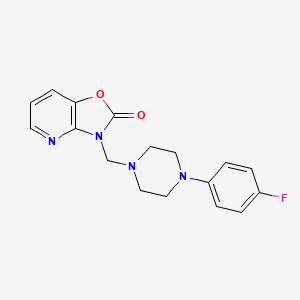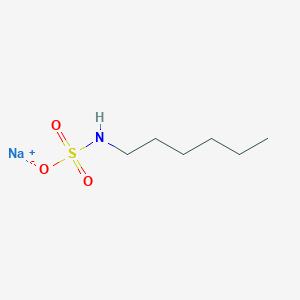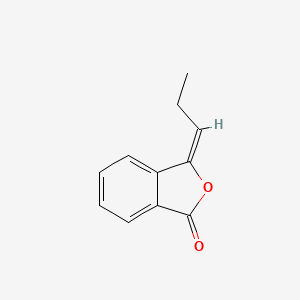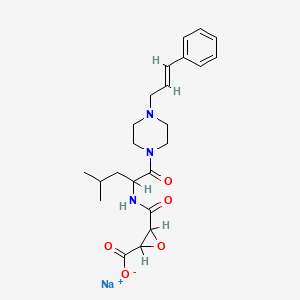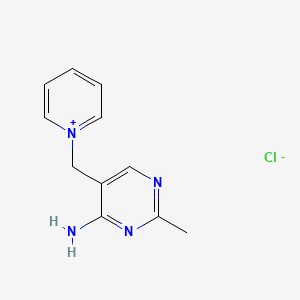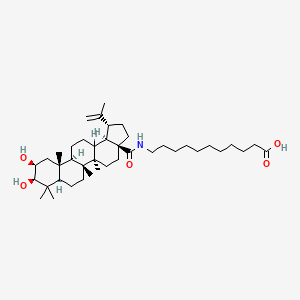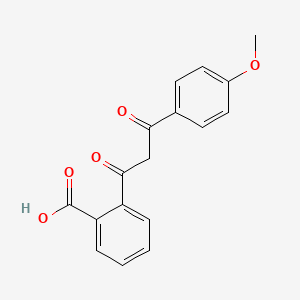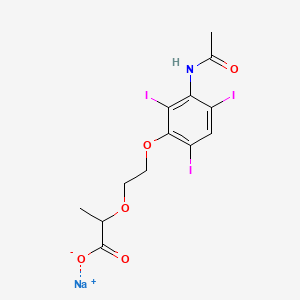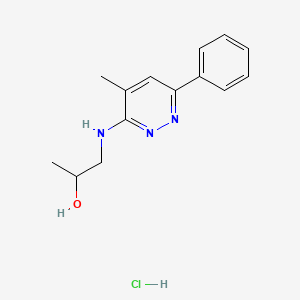
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a pyridazine ring substituted with a methyl and phenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride typically involves the reaction of 4-methyl-6-phenyl-3-pyridazinamine with 2-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid
- 4-{2-[(4-Methyl-6-phenyl-3-pyridazinyl)oxy]ethyl}morpholine hydrochloride
Uniqueness
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for targeted research applications.
Properties
CAS No. |
86112-15-4 |
|---|---|
Molecular Formula |
C14H18ClN3O |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
1-[(4-methyl-6-phenylpyridazin-3-yl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-10-8-13(12-6-4-3-5-7-12)16-17-14(10)15-9-11(2)18;/h3-8,11,18H,9H2,1-2H3,(H,15,17);1H |
InChI Key |
BDRWFHKBWHDWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCC(C)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





